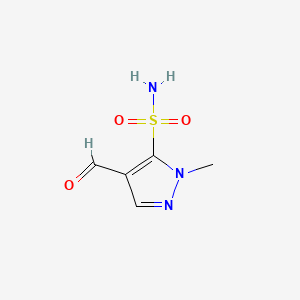

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a chemical compound with the molecular formula C5H7N3O3S and a molecular weight of 189.19 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mecanismo De Acción

Target of Action

The primary target of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is LmPTR1 , a protein in the Leishmania parasite . This protein plays a crucial role in the survival and proliferation of the parasite .

Mode of Action

This compound interacts with its target, LmPTR1, by fitting into its active site . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .

Biochemical Pathways

This disruption can lead to downstream effects that inhibit the growth and proliferation of the parasite .

Result of Action

The interaction of this compound with LmPTR1 results in significant antiparasitic activity. For instance, one derivative of the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide typically involves the reaction of appropriate pyrazole derivatives with sulfonamide and formylating agents. One common method includes the formylation of 1-methyl-1H-pyrazole-5-sulfonamide using formylating agents such as formic acid or formic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Carboxy-1-methyl-1H-pyrazole-5-sulfonamide.

Reduction: 4-Hydroxymethyl-1-methyl-1H-pyrazole-5-sulfonamide.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Anti-inflammatory Activity : Various studies have indicated that pyrazole derivatives, including 4-formyl-1-methyl-1H-pyrazole-5-sulfonamide, can inhibit inflammatory processes. For instance, compounds derived from similar structures have shown effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium .

- Antimicrobial Properties : Research has demonstrated that pyrazole derivatives possess significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the sulfonamide group is particularly noted for enhancing this activity .

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored, particularly regarding carbonic anhydrase and other targets relevant to disease mechanisms. Such interactions may lead to therapeutic developments in conditions where enzyme modulation is beneficial .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in various biological assays:

- Anti-inflammatory Studies : A series of synthesized pyrazole derivatives were tested for their ability to inhibit inflammatory markers. Compounds similar to this compound showed promising results in reducing edema in animal models, indicating their potential as anti-inflammatory agents .

- Antimicrobial Activity : In vitro tests against strains like E. coli and S. aureus demonstrated that certain pyrazole derivatives exhibit significant antimicrobial effects. The structure of this compound contributes to its interaction with microbial targets, enhancing its efficacy .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

| Application Area | Potential Uses |

|---|---|

| Anti-inflammatory | Treatment of arthritis and other inflammatory diseases |

| Antimicrobial | Development of new antibiotics |

| Enzyme inhibition | Therapeutics targeting metabolic disorders |

| Antiviral | Potential development against viral infections |

Comparación Con Compuestos Similares

Similar Compounds

4-Phenyl-1H-pyrazole-5-sulfonamide: Similar structure but with a phenyl group instead of a formyl group.

1-Methyl-3-formyl-1H-pyrazole-5-sulfonamide: Similar structure but with the formyl group at a different position on the pyrazole ring.

Uniqueness

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is unique due to the presence of both formyl and sulfonamide groups on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Actividad Biológica

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrazole ring with formyl and sulfonamide functional groups, positions it as a promising candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₅H₇N₃O₃S

- Molecular Weight : 189.19 g/mol

- CAS Number : 121905-03-1

The primary target of this compound is the enzyme LmPTR1, which plays a crucial role in the metabolism of the Leishmania parasite. The compound interacts with LmPTR1 by fitting into its active site, disrupting its function and leading to significant antiparasitic activity. For instance, derivatives of this compound have shown superior activity against Leishmania promastigotes, outperforming standard treatments like miltefosine and amphotericin B by factors of 174 and 2.6, respectively.

Antiparasitic Activity

Research indicates that this compound exhibits potent antiparasitic properties. The inhibition of LmPTR1 disrupts critical biochemical pathways in Leishmania species, effectively reducing their viability and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. For example, some derivatives have shown IC₅₀ values as low as 0.13 μM against MCF-7 cells, indicating strong antiproliferative activity .

Antibacterial Activity

The sulfonamide group in this compound contributes to its antibacterial properties. Studies have reported that similar compounds exhibit effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, showcasing the compound's potential as an antimicrobial agent .

Study on Antiparasitic Activity

A study conducted on the efficacy of this compound derivatives against Leishmania species demonstrated a remarkable reduction in parasite load in vitro. The study compared the effectiveness of these derivatives to existing treatments and found that they significantly inhibited growth at lower concentrations than traditional drugs.

Anticancer Efficacy Evaluation

In a comparative analysis involving various pyrazole derivatives, researchers evaluated the anticancer efficacy of this compound against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity compared to doxorubicin alone .

Summary of Biological Activities

Propiedades

IUPAC Name |

4-formyl-2-methylpyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2-3H,1H3,(H2,6,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYHUJSSTPSYMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.